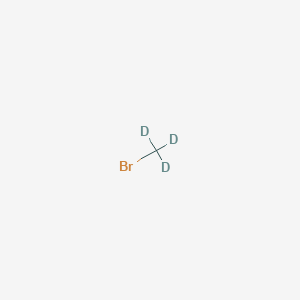

Bromo(2H3)methane

概要

説明

Bromo(2H3)methane, also known as methyl bromide-d3, is a halogenated organic compound with the chemical formula CD3Br. It is a colorless gas with a sweet odor and is highly reactive due to the presence of the bromine atom. This compound is widely used as a fumigant in agriculture and as a precursor in the synthesis of pharmaceuticals and other chemicals.

準備方法

Synthetic Routes and Reaction Conditions

Bromo(2H3)methane can be synthesized through the bromination of deuterated methane (CD4) using bromine (Br2) under ultraviolet light. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into two bromine radicals under UV light. These radicals then react with deuterated methane to form this compound and hydrogen bromide (HBr) .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of deuterated methanol (CD3OH) with hydrogen bromide (HBr) in the presence of a catalyst. This method is preferred due to its higher yield and efficiency compared to the direct bromination of deuterated methane .

化学反応の分析

Substitution Reactions

Bromo(2H3)methane participates in nucleophilic substitution (SN2) and free radical substitution reactions.

Nucleophilic Substitution

- Mechanism : The bromine atom is replaced by nucleophiles (e.g., hydroxide, cyanide).

- Key Reagents :

Free Radical Substitution

- Initiation : Ultraviolet light cleaves bromine (Br₂) into radicals :

- Propagation : Bromine radicals abstract deuterium from CD₃Br, forming CD₂Br radicals, which react with Br₂ to yield dibromomethane-d₂ (CD₂Br₂) .

Elimination Reactions

Under basic conditions, CD₃Br undergoes β-elimination to form deuterated ethylene (C₂D₄):

- Conditions : Strong bases (e.g., KOH) at elevated temperatures .

- Kinetics : Deuterium isotope effects reduce reaction rates compared to CH₃Br .

Biological Interactions

CD₃Br inhibits methanogenesis by targeting methanogenic archaea:

- Mechanism : Competes with methyl-coenzyme M in the methane-forming pathway, disrupting electron transfer .

- Case Study :

Reaction Energetics

Thermochemical data from NIST WebBook :

Enthalpy Changes (ΔrH°)

| Reaction | ΔrH° (kJ/mol) | Method |

|---|---|---|

| CD₃Br + HO⁻ → CD₃OH + Br⁻ | 1660 ± 10 | Endothermic |

| CD₃Br → CD₂Br- + D- | 368 ± 5 | Photolysis |

Gibbs Free Energy (ΔrG°)

| Reaction | ΔrG° (kJ/mol) | Conditions |

|---|---|---|

| CD₃Br + CN⁻ → CD₃CN + Br⁻ | 1631 ± 14 | Aqueous, 25°C |

科学的研究の応用

Scientific Research Applications

Bromo(2H3)methane is utilized in several key areas of research:

Organic Chemistry

This compound serves as a valuable reagent in organic synthesis, particularly for introducing deuterium into organic molecules. This isotopic labeling is crucial for studying reaction mechanisms and kinetics. The presence of deuterium alters the physical and chemical properties of compounds, allowing researchers to trace pathways and interactions more effectively.

Key Reactions :

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles (e.g., hydroxide ions, cyanide ions), leading to products such as deuterated methanol (CD3OH) and deuterated acetonitrile (CD3CN).

- Elimination Reactions : Under strong basic conditions, this compound can undergo elimination to form deuterated ethylene (C2D4) and hydrogen bromide (HBr) .

Biological Studies

In biological research, this compound is used for isotopic labeling studies to trace metabolic pathways. By incorporating deuterium into biological molecules, researchers can gain insights into metabolic processes and the fate of drugs within biological systems.

Applications :

- Tracing metabolic pathways in cellular systems.

- Investigating pharmacokinetics and dynamics of deuterated pharmaceuticals.

Pharmaceutical Development

The synthesis of deuterated pharmaceuticals is another significant application of this compound. Deuterated compounds often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts, such as enhanced stability and reduced metabolism.

Benefits :

- Potential for improved therapeutic efficacy.

- Reduction in side effects due to altered metabolic pathways.

Case Study 1: Isotopic Labeling in Metabolism

A study utilized this compound to label specific metabolites in a model organism. The incorporation of deuterium allowed researchers to track the metabolic conversion rates of labeled substrates, providing insights into enzymatic activity and substrate specificity.

Case Study 2: Pharmacokinetics of Deuterated Drugs

Research has shown that deuterated versions of certain drugs synthesized using this compound exhibit prolonged half-lives and altered distribution profiles compared to their non-deuterated analogs. This finding underscores the potential advantages of using this compound in pharmaceutical development.

作用機序

The mechanism of action of bromo(2H3)methane involves its high reactivity due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .

類似化合物との比較

Similar Compounds

Bromomethane (CH3Br): Similar to bromo(2H3)methane but without deuterium atoms.

Bromoethane (C2H5Br): A similar halogenated compound used in organic synthesis and as a refrigerant.

Bromoiodomethane (CH2BrI): Another halogenated compound used in organic synthesis.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies and the synthesis of deuterated pharmaceuticals. The deuterium atoms can alter the chemical and physical properties of the compound, leading to different reaction kinetics and improved pharmacokinetic properties.

生物活性

Bromo(2H3)methane, chemically known as bromomethane (CH₃Br), is a halogenated organic compound with several notable biological activities. This article explores its biological implications, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Overview of this compound

This compound is primarily recognized for its applications in agriculture as a fumigant and in organic synthesis. However, its biological activity extends to various fields, including toxicology and environmental science.

Mechanisms of Biological Activity

- Inhibition of Methanogenesis : this compound is known to inhibit methanogenic bacteria by competing with methyl-coenzyme M in the methanogenic pathway. This inhibition alters microbial community structures and can stimulate alternative metabolic pathways such as acetate metabolism and homoacetogenesis .

- Toxicological Effects : The compound exhibits toxic properties towards a variety of organisms, including mammals and aquatic life. Its mechanism involves the disruption of cellular processes, potentially through alkylation of nucleophilic sites on DNA and proteins .

- Pharmacological Potential : Preliminary studies suggest that brominated compounds can exhibit pharmacological activities, including anti-inflammatory and antimicrobial effects. This compound's structural analogs have been investigated for these properties, indicating potential therapeutic applications.

Case Study 1: Methanogenic Inhibition

A study demonstrated that this compound significantly inhibited methane production in anaerobic digesters. The presence of this compound resulted in a marked reduction in the population of acetoclastic methanogens while promoting hydrogenotrophic methanogenesis. This shift was evidenced by the accumulation of acetate and free bromide ions over time .

| Parameter | Control (No Br) | With this compound |

|---|---|---|

| Methane Production (mM) | 7.6 | 0 |

| Acetate Production (mM) | 0 | 3.4 |

| Free Bromide Ion (mM) | 0 | 7.7 |

Case Study 2: Toxicity Assessment

Research assessing the toxicity of this compound on aquatic organisms revealed significant lethality at low concentrations. The study indicated that exposure led to oxidative stress responses in fish, highlighting the compound's potential environmental impact .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated compounds to understand its unique properties better.

| Compound | Primary Activity | Toxicity Level |

|---|---|---|

| This compound | Methanogenesis inhibition | Moderate to High |

| Chloroform | Carcinogenic effects | High |

| Dichloromethane | Neurotoxicity | Moderate |

特性

IUPAC Name |

bromo(trideuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Br/c1-2/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUXJHMPEANEGY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149500 | |

| Record name | Bromo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-88-2 | |

| Record name | Methane-d3, bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2H3)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromo(2H3)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo(2H3)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。